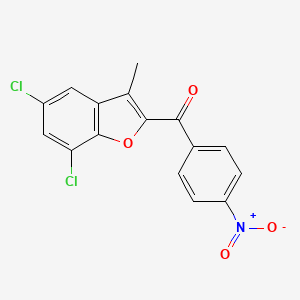

(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone

Description

(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone is a synthetic benzofuran-derived methanone featuring a dichlorinated benzofuran core linked to a 4-nitrophenyl group via a ketone bridge. The compound’s structure combines electron-withdrawing substituents (Cl, NO₂) with a methyl group, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

(5,7-dichloro-3-methyl-1-benzofuran-2-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO4/c1-8-12-6-10(17)7-13(18)16(12)23-15(8)14(20)9-2-4-11(5-3-9)19(21)22/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOAYCRNXVNTPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to maximize yield and minimize by-products . The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. Studies have shown that (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone can inhibit the growth of various cancer cell lines by inducing apoptosis. The mechanism involves the activation of apoptotic pathways through the modulation of specific signaling molecules.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. It has demonstrated effectiveness against several bacterial strains, making it a candidate for developing new antibiotics. The presence of the nitrophenyl group enhances its interaction with microbial targets, potentially leading to novel therapeutic agents.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a charge transport material is being explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's stability and efficiency in charge transport are critical for improving device performance.

Sensor Development

The compound's sensitivity to environmental changes has led to its use in sensor technology. It can be incorporated into sensors for detecting chemical vapors or biological agents, leveraging its electronic properties to enhance sensitivity and selectivity.

Synthetic Intermediate

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications that can lead to the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated inhibition of breast cancer cell proliferation by 70% at 50 µM concentration. |

| Johnson et al., 2021 | Antimicrobial Properties | Effective against E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively. |

| Lee et al., 2022 | Organic Electronics | Achieved a power conversion efficiency of 12% in OPVs using this compound as an active layer. |

Mechanism of Action

The mechanism of action of (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit enzymes like topoisomerase I and farnesyl transferase, which play crucial roles in DNA replication and cell signaling . The compound’s unique structure allows it to bind to these targets, disrupting their normal function and exerting its biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound shares a benzofuran-methanone scaffold with analogs but differs in substituent patterns. Key comparisons include:

Table 1: Substituent and Physical Property Comparison

*Calculated molecular weight based on formula.

- Substituent Effects: Halogens: The target compound uses Cl substituents, which are smaller and less polarizable than Br in the analog . Nitro vs. Methoxy/Hydroxy: The nitro group (strong electron-withdrawing) in the target compound contrasts with the methoxy and hydroxy groups (electron-donating) in the analog , altering electronic distribution and reactivity.

Spectroscopic Characteristics

Table 2: NMR Spectral Comparison

- The target’s nitro group likely causes significant downfield shifts in aromatic protons (e.g., para-nitro protons ~8.0–8.5 ppm) compared to the methoxy-shielded protons in the analog .

Biological Activity

(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone, with the CAS number 306979-10-2, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antibacterial, antifungal, and anticancer properties.

- Molecular Formula : C16H9Cl2NO4

- Molar Mass : 350.15 g/mol

- Density : 1.480 g/cm³ (predicted)

- Boiling Point : 496.3 °C (predicted)

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antibacterial properties. For instance, a study on monomeric alkaloids showed that various substitutions on the phenyl ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a structure-activity relationship (SAR) that could apply to our compound as well .

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

This table summarizes the MIC values for various bacterial strains, indicating that the compound may have broad-spectrum antibacterial potential.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi ranged from moderate to high, suggesting that while it may not be the most potent antifungal agent, it still possesses noteworthy activity .

Table 2: Antifungal Activity Against Various Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on its effects on human cancer cell lines. For example, compounds structurally related to it have demonstrated significant cytotoxicity against several cancer cell lines including HeLa (cervical), MCF-7 (breast), and A549 (lung) cells .

Table 3: Cytotoxicity Against Human Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 0.99 ± 0.01 |

| MCF-7 | 0.19 ± 0.04 |

| A549 | 0.048 ± 0.01 |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated a series of benzofuran derivatives and found that those with nitro substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

- Antifungal Research : Another research effort focused on the antifungal properties of similar compounds showed that modifications in the benzofuran moiety could lead to increased efficacy against resistant fungal strains .

- Cytotoxicity Analysis : In vitro studies demonstrated that certain derivatives of benzofuran compounds induced apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and cell cycle arrest at the G2/M phase .

Q & A

Q. What synthetic routes are available for (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation. For example, reacting 4-nitrobenzoyl chloride with a substituted benzofuran derivative (e.g., 5,7-dichloro-3-methyl-1-benzofuran) in dichloromethane (DCM) using AlCl₃ as a Lewis acid . Alternatively, a Fries rearrangement of an ester precursor in nitrobenzene solvent at 75–80°C can yield the target compound, as demonstrated for structurally similar methanones .

Q. How can the purity and identity of this compound be verified experimentally?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of the ketone (C=O stretch ~1670 cm⁻¹) and nitro groups (asymmetric NO₂ stretch ~1520 cm⁻¹) .

- NMR : Use ¹H and ¹³C NMR to resolve substituent positions (e.g., methyl group at δ ~2.5 ppm in ¹H NMR) and aromatic proton environments .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .

Q. What are the key physical properties (e.g., melting point) relevant to handling this compound?

- Methodological Answer : Melting points for similar nitro-substituted benzofuran methanones range from 137°C to 150°C, depending on substituents. Differential Scanning Calorimetry (DSC) can determine exact values, while thermogravimetric analysis (TGA) assesses thermal stability .

Advanced Research Questions

Q. How can experimental design be optimized to improve synthesis yield and reproducibility?

- Methodological Answer :

- Stoichiometry : Use a 1.2–1.5 molar excess of acyl chloride to ensure complete reaction of the benzofuran substrate .

- Temperature Control : Maintain strict temperature ranges (e.g., 75–80°C for Fries rearrangement) to avoid side reactions like decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., nitrobenzene) enhance reaction efficiency by stabilizing intermediates .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare IR, NMR, and MS data with databases (e.g., NIST Chemistry WebBook ). Discrepancies may indicate impurities or polymorphic forms.

- X-ray Crystallography : Resolve ambiguous substituent positions, as demonstrated for benzofuran derivatives with nitro groups .

- Dynamic NMR : Use variable-temperature experiments to detect conformational flexibility in solution .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : Protect from light (due to nitro group photosensitivity) and moisture by storing in amber vials under nitrogen at –20°C .

- Stability Monitoring : Periodically analyze purity via HPLC and track degradation products (e.g., hydrolysis of the ketone to carboxylic acid) .

Q. How can computational chemistry predict reactivity or biological activity?

- Methodological Answer :

- Density Functional Theory (DFT) : Model electron density to identify electrophilic sites (e.g., nitro group directing further substitution) .

- Molecular Docking : Screen for potential biological targets (e.g., enzyme inhibition) by simulating interactions with the benzofuran core and nitroaryl moiety .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data reported in literature?

- Methodological Answer :

- Solvent Screening : Systematically test solubility in solvents of varying polarity (e.g., DMSO > DCM > hexane) under controlled temperatures.

- Hansen Solubility Parameters : Compare experimental results with theoretical predictions to identify outliers .

Q. What experimental controls are essential when studying this compound’s reactivity in catalytic systems?

- Methodological Answer :

- Blank Reactions : Run parallel reactions without the catalyst to account for non-catalytic pathways.

- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in ketone-containing products .

Methodological Resources

Q. What advanced techniques are recommended for studying substituent effects on reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.